
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure significantly influences its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the fluorination of precursor compounds. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas (F2), followed by hydrolysis in the presence of sodium bicarbonate (NaHCO3) to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated compounds often employs advanced fluorination techniques, such as the use of selective fluorinating agents and catalysts to achieve high yields and purity. The process may involve multiple steps, including the preparation of intermediates, fluorination, and purification.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Fluorinated compounds are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong covalent bonds with carbon, influencing its reactivity and stability. This makes it an effective inhibitor of certain enzymes and a valuable tool in studying biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-3-phenylpropanoic acid
- 4-Fluoro-2,2-dimethylpropanoic acid
- 3,4-Difluorophenylacetic acid
Uniqueness
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical properties compared to similar compounds. The dual fluorination provides increased stability, reactivity, and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C11H12F2O2 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
3-fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
KZIARHDXCWEYLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=C(C=C1)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





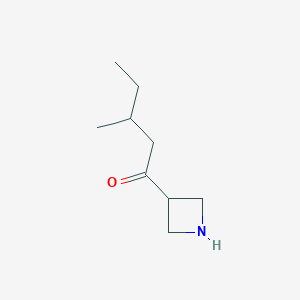
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)
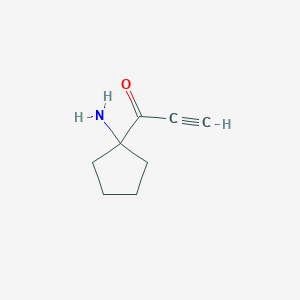

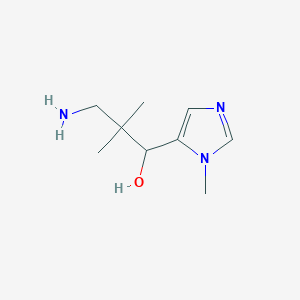
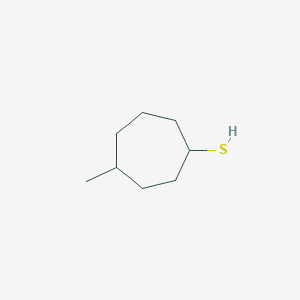
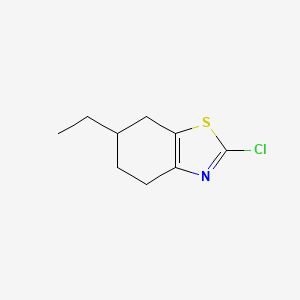
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

